molecular formula C12H28Cl2N2 B1424752 N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride CAS No. 1220030-35-2

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride

Cat. No.: B1424752
CAS No.: 1220030-35-2
M. Wt: 271.27 g/mol
InChI Key: YNDDKIZIKXKPIG-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride typically involves the reaction of N-methyl-1-butanamine with 2-(2-piperidinyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often employs continuous-flow synthesis techniques. These methods involve the use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C). The continuous-flow process enhances the reaction rate and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens or other nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce N-oxide derivatives, while reduction reactions may yield amine derivatives.

Scientific Research Applications

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and as a tool for probing the function of various biological systems.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride
  • N,N-dimethyl-4-[2-(4-piperidinyl)ethyl]-2-pyridinamine dihydrochloride
  • Propanamide, N-[1-methyl-2-(1-piperidinyl)ethyl]-N-phenyl-

Uniqueness

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride is unique due to its specific structural features, which include a piperidine ring and a butanamine moiety. These features confer distinct chemical and biological properties that differentiate it from other similar compounds. Its unique structure allows it to interact with specific molecular targets in ways that other compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-methyl-N-(2-piperidin-2-ylethyl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2.2ClH/c1-3-4-10-14(2)11-8-12-7-5-6-9-13-12;;/h12-13H,3-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDDKIZIKXKPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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